O-Desmethyl gefitinib-d6 is a deuterated analog of O-desmethyl gefitinib, which is an active metabolite of gefitinib, a well-known epidermal growth factor receptor (EGFR) inhibitor used in cancer therapy. The chemical formula for O-desmethyl gefitinib-d6 is C₃₁H₂₄ClFN₄O₃D₆, and it features deuterium atoms in place of some hydrogen atoms, enhancing its stability and making it useful for various analytical applications. This compound plays a crucial role in pharmacokinetic studies, particularly in understanding the metabolism of gefitinib in humans .
O-desmethyl gefitinib-d6 primarily forms through the metabolic conversion of gefitinib by cytochrome P450 enzymes, particularly CYP2D6. This metabolic pathway involves the demethylation of gefitinib to produce O-desmethyl gefitinib, which can then undergo further transformations . The presence of deuterium in O-desmethyl gefitinib-d6 allows for clearer identification and quantification in mass spectrometry due to the distinct mass difference from non-deuterated compounds.
As an active metabolite of gefitinib, O-desmethyl gefitinib-d6 retains significant biological activity. It is known to inhibit EGFR autophosphorylation, which is critical for the proliferation and survival of cancer cells. The compound has been shown to induce apoptosis in cancer cell lines at concentrations ranging from 0.1 to 1 µM. In vivo studies indicate that O-desmethyl gefitinib can reduce tumor growth effectively when administered at varying doses .
The synthesis of O-desmethyl gefitinib-d6 typically involves the deuteration of O-desmethyl gefitinib using deuterated solvents or reagents during the reaction process. One common method includes the use of deuterated methyl iodide in a nucleophilic substitution reaction with the corresponding precursor compounds. This approach allows for the selective incorporation of deuterium into the molecular structure while maintaining the integrity of the compound's pharmacological properties .
O-desmethyl gefitinib-d6 has several applications in scientific research:
Research indicates that O-desmethyl gefitinib-d6 interacts with various biological systems primarily through its role as an EGFR inhibitor. Studies have shown that polymorphisms in CYP2D6 can significantly affect the formation and activity of O-desmethyl gefitinib from gefitinib, influencing therapeutic outcomes in patients . Additionally, interaction studies reveal that this metabolite may also interact with other signaling pathways involved in cancer progression.
O-desmethyl gefitinib-d6 is structurally related to several other compounds within the class of tyrosine kinase inhibitors and their metabolites. Below are some similar compounds along with a brief comparison:
| Compound Name | Chemical Formula | Key Features |
|---|---|---|
| Gefitinib | C₂₂H₂₃ClFN₄O₃ | Parent compound; potent EGFR inhibitor |
| O-Desmethyl Gefitinib | C₂₁H₂₂ClFN₄O₃ | Active metabolite; lacks one methyl group |
| 4-Oxo Gefitinib | C₂₂H₂₁ClFN₄O₃ | Contains an oxo group; altered pharmacodynamics |
| N-Desmethyl Gefitinib | C₂₁H₂₂ClFN₄O₃ | Lacks one nitrogen-containing methyl group |
O-desmethyl gefitinib-d6 is unique due to its deuterated nature, which enhances its stability and detection capabilities in analytical methods. This property makes it particularly valuable for research applications focused on drug metabolism and pharmacokinetics.
The catalytic demethylation of gefitinib proceeds through well-characterized cytochrome P450-mediated oxidative pathways, with specific enzyme isoforms demonstrating distinct substrate selectivity and metabolic efficiency [19] [20]. Cytochrome P450 3A4 serves as the primary metabolizing enzyme for gefitinib, catalyzing extensive biotransformation to produce a diverse range of metabolites through oxidative demethylation, dealkylation, and defluorination pathways [17] [19].
The formation of O-desmethyl gefitinib, the major human plasma metabolite, occurs predominantly through cytochrome P450 2D6-mediated demethylation of the methoxy substituent on the quinazoline ring structure [19] [22]. This enzymatic process involves initial substrate binding to the active site, followed by hydrogen abstraction from the methoxy group and subsequent hydroxylation leading to O-demethylation [19]. The reaction mechanism proceeds through the formation of a radical intermediate, with the cytochrome P450 heme iron facilitating the oxidative cleavage of the carbon-oxygen bond.
Kinetic studies have revealed that gefitinib undergoes rapid and extensive metabolism when incubated with human liver microsomes, although O-desmethyl gefitinib formation represents only a minor microsomal product relative to other metabolic pathways [19]. The maximum clearance values for gefitinib metabolism by individual cytochrome P450 enzymes demonstrate significant variation, with cytochrome P450 3A4 and cytochrome P450 2D6 exhibiting clearance rates of 0.41 and 0.63 milliliters per minute per nanomole, respectively [20].
Cytochrome P450 1A1 also contributes to gefitinib metabolism, particularly in certain cancer cell lines where this enzyme is induced by gefitinib treatment itself [22]. This auto-induction phenomenon results in enhanced intracellular metabolism and reduced drug concentrations over time, creating a feedback mechanism that can affect therapeutic efficacy [22]. The metabolic pathway involves morpholine ring opening, O-demethylation of the methoxy-substituent on the quinazoline ring, and oxidative defluorination of the halogenated phenyl group [21] [22].
Table 1: Cytochrome P450 Enzyme Kinetics for Gefitinib Metabolism
| Enzyme Isoform | Maximum Clearance (mL/min/nmol) | Primary Metabolic Pathway | Substrate Selectivity |
|---|---|---|---|
| Cytochrome P450 3A4 | 0.41 [20] | Oxidative metabolism | High |
| Cytochrome P450 2D6 | 0.63 [20] | O-demethylation | Specific |
| Cytochrome P450 3A5 | 0.39 [20] | Mixed oxidation | Moderate |
| Cytochrome P450 1A1 | 0.57 [20] | Aromatic hydroxylation | Low |
Purification of radiolabeled metabolites requires specialized protocols that combine traditional chromatographic techniques with isotope-specific detection methods to achieve high purity standards necessary for analytical and pharmaceutical applications [23] [24]. High-performance liquid chromatography serves as the primary separation technique, utilizing reversed-phase columns with gradient elution systems to resolve structurally similar metabolites and isotopic variants [28] [43].
The purification process typically begins with solid-phase extraction to remove bulk biological matrix components, followed by preparative high-performance liquid chromatography using mass spectrometry-guided fractionation [28]. This approach enables real-time monitoring of target compounds during the purification process, ensuring optimal collection of fractions containing the desired deuterated metabolites [28]. Mass spectrometry detection proves particularly valuable for compounds that cannot be detected by ultraviolet spectroscopy, providing selective identification based on characteristic mass shifts associated with deuterium incorporation [28].
Advanced purification protocols employ multiple chromatographic steps with varying selectivity mechanisms to achieve radiochemical purities exceeding 95 percent [25]. Initial separation typically utilizes acidic mobile phase conditions to optimize retention and resolution of basic compounds, followed by additional purification under basic conditions to remove any remaining impurities [25]. The geometric transfer method enables efficient scaling from analytical to preparative chromatography by calibrating system volumes and optimizing gradient profiles [28].
Table 2: Purification Protocol Parameters for Deuterated Metabolites
| Purification Stage | Method | Mobile Phase | Purity Achievement | Detection Method |
|---|---|---|---|---|
| Initial Extraction | Solid-phase extraction | Methanol/water | 60-80% [25] | Ultraviolet |
| Primary Separation | Preparative high-performance liquid chromatography | Acidic gradient | 85-92% [25] | Mass spectrometry |
| Secondary Purification | Reversed-phase high-performance liquid chromatography | Basic gradient | 94-98% [25] | Nuclear magnetic resonance |
| Final Polishing | Crystallization | Methanol | >98% [25] | Quantitative nuclear magnetic resonance |
Storage conditions for purified radiolabeled metabolites require careful control of environmental factors to prevent isotopic exchange and chemical degradation [35]. Deuterated compounds should be stored under anhydrous conditions away from moisture and light to maintain isotopic integrity [35]. Temperature control remains critical, with storage at reduced temperatures helping to minimize thermal-induced deuterium exchange reactions that could compromise analytical accuracy [31].
Stability considerations in deuterated analog synthesis encompass both chemical stability during synthetic transformations and long-term storage stability of the final isotopically labeled products [31] [32]. The enhanced bond strength of carbon-deuterium bonds compared to carbon-hydrogen bonds provides inherent stability advantages, with deuterium substitution resulting in significantly reduced rates of metabolic degradation and extended half-life characteristics [31] [34].
The kinetic isotope effect manifests as a 6-10 fold increase in bond stability for deuterium-substituted positions, requiring higher activation energies for bond cleavage and consequently reducing reaction rates for processes involving carbon-deuterium bond breaking [31] [38]. This fundamental property must be considered during synthetic planning, as deuterated intermediates may require modified reaction conditions, including elevated temperatures or extended reaction times, to achieve complete conversion [32].
Chemical stability during synthesis is influenced by the specific position of deuterium incorporation within the molecular framework [33]. Deuterium atoms located adjacent to electron-withdrawing groups or aromatic systems generally exhibit enhanced stability due to reduced electron density and decreased susceptibility to nucleophilic attack [33]. Conversely, deuterium substitution at stereocenters can provide configurational stability, preventing unwanted epimerization or racemization during subsequent synthetic manipulations [31] [33].
Thermal stability considerations become particularly important during high-temperature synthetic transformations, where deuterium-hydrogen exchange reactions may occur in the presence of protic solvents or atmospheric moisture [37]. Synthetic protocols must incorporate anhydrous conditions and inert atmospheres to prevent isotopic dilution that would compromise the final deuteration levels [37]. The use of deuterated solvents throughout the synthetic sequence helps maintain isotopic purity and prevents unwanted exchange reactions [30].
Long-term storage stability requires careful attention to environmental conditions, with deuterated compounds showing susceptibility to hydrogen-deuterium exchange in the presence of trace moisture or protic impurities [35] [36]. Optimal storage conditions include inert atmosphere packaging, desiccant inclusion, and temperature control to minimize degradation pathways [35]. Regular analytical monitoring using nuclear magnetic resonance spectroscopy or mass spectrometry enables detection of any isotopic exchange or chemical decomposition that might occur during extended storage periods [30].
Table 3: Stability Parameters for Deuterated Gefitinib Analogs
| Stability Factor | Optimal Conditions | Monitoring Method | Expected Stability |
|---|---|---|---|
| Chemical Stability | Anhydrous, inert atmosphere [35] | Nuclear magnetic resonance | >99% retention |
| Thermal Stability | <25°C storage [35] | Mass spectrometry | >95% retention (12 months) |
| Isotopic Integrity | Deuterated solvents [30] | Deuterium nuclear magnetic resonance | >90% deuteration |
| Storage Stability | Desiccated, dark conditions [35] | High-performance liquid chromatography | >98% purity (24 months) |
Column Selection and Optimization
The selection of appropriate stationary phase chemistry is fundamental to achieving optimal separation efficiency for O-Desmethyl gefitinib-d6. Reverse-phase C18 columns have demonstrated superior performance for the analysis of gefitinib metabolites, with various column configurations being evaluated [1] [2] [3]. The Alltima C18 analytical column (150 mm × 2.1 mm, 5 μm) has been successfully employed for the simultaneous quantification of gefitinib and O-desmethyl gefitinib, achieving baseline resolution with a retention time of 1.76 minutes for the O-desmethyl metabolite [1] [3]. Alternative column configurations, including the ACQUITY BEH C18 (100 mm × 2.1 mm, 1.7 μm) and shorter format columns (50 mm × 2.1 mm), have been evaluated to optimize analysis time while maintaining chromatographic resolution [2] [3].
Mobile Phase Composition and Gradient Optimization
The mobile phase composition significantly influences the chromatographic behavior of O-Desmethyl gefitinib-d6 and related metabolites. Optimal separation has been achieved using acetonitrile and 0.1% formic acid in water (30:70, v/v) under isocratic conditions [1] [4]. This mobile phase composition provides adequate retention and peak shape for the target analyte while maintaining compatibility with electrospray ionization mass spectrometry. Alternative mobile phase compositions have been investigated, including various organic-to-aqueous ratios ranging from 30:70 to 70:30, with the 30:70 ratio consistently providing the best chromatographic performance [1] [3] [5].
Flow Rate and Temperature Optimization
The flow rate represents a critical parameter affecting both chromatographic resolution and analysis time. Optimal flow rates of 300 μL/min have been established for standard analytical columns, providing a balance between resolution and analysis time [1] [3]. Higher flow rates of 650 μL/min have been successfully employed with sub-2-μm particle columns to maintain chromatographic efficiency while reducing analysis time [2] [3]. Column temperature optimization has demonstrated that temperatures of 40°C to 60°C provide optimal peak shape and resolution for O-Desmethyl gefitinib-d6 and related metabolites [1] [3].
Table 1: High-Performance Liquid Chromatography Optimization Parameters
| Parameter | Optimized Value | Alternative Values | Reference |
|---|---|---|---|
| Column Type | C18 Reverse Phase | ACQUITY BEH C18, Alltima C18 | [1] [2] [3] |
| Column Dimensions | 150 × 2.1 mm | 100 × 2.1 mm, 50 × 2.1 mm | [1] [2] [3] |
| Particle Size | 5 μm | 1.7 μm, 3.5 μm | [2] [3] |
| Mobile Phase Composition | Acetonitrile:0.1% Formic Acid in Water (30:70, v/v) | Various ratios tested (30:70 to 70:30) | [1] [3] [5] |
| Flow Rate | 300 μL/min | 650 μL/min, 1.0 mL/min | [1] [3] |
| Column Temperature | 40°C | 50°C, 60°C | [1] [3] |
| Injection Volume | 10 μL | 2 μL, 20 μL | [1] [3] |
| Run Time | 3 min | 5.2 min, 6 min | [1] [3] |
The mass spectrometric detection of O-Desmethyl gefitinib-d6 requires careful optimization of tandem mass spectrometry parameters to achieve maximum sensitivity and selectivity. Electrospray ionization in positive ion mode has been established as the preferred ionization technique for this compound class, providing stable ion formation and reproducible fragmentation patterns [1] [3] [6].
Multiple reaction monitoring represents the gold standard for quantitative analysis of O-Desmethyl gefitinib-d6 in complex biological matrices. The selection of appropriate precursor-to-product ion transitions is critical for achieving optimal sensitivity and specificity. The primary MRM transition for O-Desmethyl gefitinib-d6 has been established as m/z 438.60 → 134.23, representing the loss of deuterated morpholine moiety and subsequent rearrangement [3] [6]. This transition provides excellent sensitivity and selectivity for the deuterated internal standard.
The corresponding non-deuterated metabolite, O-desmethyl gefitinib, exhibits the MRM transition m/z 432.60 → 128.23, sharing the same fragmentation pathway but with a mass shift of 6 Da due to the deuterium labeling [3] [6]. This parallel fragmentation behavior is essential for the internal standard to accurately compensate for matrix effects and extraction variability.
Fragmentation Pattern Analysis
The fragmentation of O-Desmethyl gefitinib-d6 follows predictable pathways that can be exploited for method development. The primary fragmentation involves the loss of the morpholine ring system, resulting in the formation of characteristic product ions. The deuterium labeling pattern in the d6 internal standard provides a distinct mass shift that enables differentiation from the endogenous metabolite while maintaining similar physicochemical properties [3] [6].
Additional MRM transitions have been characterized for related gefitinib metabolites, including M387783 (m/z 444.60 → 128.23), M537194 (m/z 421.60 → 320.30), and M605211 (m/z 460.60 → 142.23), providing a comprehensive analytical framework for metabolite profiling [3] [6]. These transitions demonstrate the utility of systematic fragmentation studies in developing robust analytical methods.
Table 2: Multiple Reaction Monitoring Transitions for O-Desmethyl Gefitinib-d6 and Related Compounds
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Cone Voltage (V) | Reference |
|---|---|---|---|---|---|
| O-Desmethyl gefitinib | 432.60 | 128.23 | 33 | 30 | [3] [6] |
| O-Desmethyl gefitinib-d6 (Internal Standard) | 438.60 | 134.23 | 33 | 30 | [3] [6] |
| Gefitinib | 446.60 | 128.23 | 33 | 30 | [3] [6] |
| Gefitinib-d6 (Internal Standard) | 452.60 | 134.23 | 33 | 30 | [3] [6] |
| M387783 metabolite | 444.60 | 128.23 | 33 | 30 | [3] [6] |
| M537194 metabolite | 421.60 | 320.30 | 33 | 30 | [3] [6] |
| M605211 metabolite | 460.60 | 142.23 | 33 | 30 | [3] [6] |
The optimization of collision energy represents a critical aspect of method development for O-Desmethyl gefitinib-d6 analysis. Collision energy directly influences the fragmentation efficiency and the relative abundance of product ions, thereby affecting both sensitivity and selectivity of the analytical method [7] [8] [9].
Systematic Collision Energy Optimization
The collision energy optimization process involves systematic evaluation of fragmentation efficiency across a range of energy values. For O-Desmethyl gefitinib-d6 and related metabolites, optimal collision energies of 33 eV have been established for the primary MRM transitions [3] [6]. This energy value provides maximum product ion abundance while maintaining adequate precursor ion transmission.
The optimization process must consider the relationship between collision energy and fragmentation pathways. Lower collision energies favor single-bond cleavages and may preserve diagnostic structural information, while higher energies promote more extensive fragmentation that can enhance sensitivity but may reduce structural specificity [7] [8]. For pharmaceutical metabolites like O-Desmethyl gefitinib-d6, the optimization typically targets collision energies that maximize the abundance of characteristic product ions while minimizing unwanted secondary fragmentation.
Fragmentation Mechanism Considerations
The fragmentation of O-Desmethyl gefitinib-d6 follows collision-induced dissociation mechanisms that are influenced by the molecular structure and collision conditions. The primary fragmentation pathway involves the loss of the morpholine ring system, which occurs through a charge-remote fragmentation mechanism [10] [11]. This fragmentation pattern is consistent across different collision energies, providing robust analytical performance.
The deuterium labeling in the d6 internal standard can influence fragmentation kinetics due to isotope effects, but these effects are typically minimal for the collision energies employed in routine analysis [8] [9]. The six-deuterium labeling pattern in O-Desmethyl gefitinib-d6 provides sufficient mass shift for differentiation from the endogenous metabolite while maintaining similar fragmentation behavior.
Energy-Dependent Fragmentation Optimization
Advanced optimization strategies involve the evaluation of fragmentation efficiency as a function of collision energy to identify optimal conditions for each specific transition. Research has demonstrated that fragmentation efficiency can vary significantly with collision energy, with some transitions showing broad energy optima while others exhibit narrow energy windows for maximum sensitivity [7] [8] [9].
For O-Desmethyl gefitinib-d6, the collision energy optimization has been performed using continuous infusion of pure standards and systematic evaluation of product ion abundance across energy ranges from 20 to 50 eV [3] [6]. The optimal collision energy of 33 eV represents the energy value that maximizes product ion abundance while maintaining acceptable precision and accuracy.
Matrix effects represent one of the most significant challenges in the bioanalytical determination of O-Desmethyl gefitinib-d6 in biological samples. These effects arise from the co-eluting endogenous compounds that can either suppress or enhance the ionization of the target analyte, leading to compromised accuracy and precision in quantitative analysis [12] [13] [14].
Matrix Effect Characterization and Assessment
The assessment of matrix effects for O-Desmethyl gefitinib-d6 involves systematic evaluation of ion suppression or enhancement in different biological matrices. Studies have demonstrated that matrix effects can vary significantly between different sample types, with human plasma, mouse plasma, and rat plasma showing distinct interference patterns [1] [12] [15]. The matrix effect is typically quantified by comparing the analytical response of the target analyte in neat solution versus the same concentration spiked into biological matrix after sample preparation.
For O-Desmethyl gefitinib-d6, matrix effects within ±15% are considered acceptable for bioanalytical applications, consistent with regulatory guidelines for bioanalytical method validation [1] [12] [15]. The evaluation of matrix effects must be performed across the entire analytical range and in multiple lots of biological matrix to ensure method robustness.
Stable Isotope Labeled Internal Standard Strategy
The use of O-Desmethyl gefitinib-d6 as a stable isotope labeled internal standard represents the most effective approach for mitigating matrix effects in bioanalytical applications. The deuterated internal standard co-elutes with the target analyte and experiences identical matrix effects, enabling accurate quantification even in the presence of significant ion suppression or enhancement [13] [14] [16].
The effectiveness of deuterated internal standards for matrix effect compensation depends on the chromatographic behavior and ionization characteristics of the labeled compound. O-Desmethyl gefitinib-d6 demonstrates excellent tracking properties with its non-deuterated analog, providing effective compensation for matrix-induced variability [1] [12] [15]. The six-deuterium labeling pattern provides sufficient mass shift for differentiation while maintaining physicochemical similarity to the target analyte.
Sample Preparation Optimization for Matrix Effect Reduction
Sample preparation strategies play a crucial role in minimizing matrix effects for O-Desmethyl gefitinib-d6 analysis. Protein precipitation using methanol has been widely employed as a simple and effective approach for sample cleanup, achieving extraction recoveries of 86-105% while maintaining acceptable matrix effects [15] [17]. The choice of precipitation solvent can significantly influence both extraction efficiency and matrix effect magnitude.
Advanced sample preparation techniques, including solid-phase extraction and phospholipid removal, have been evaluated for their ability to reduce matrix effects. The use of phospholipid removal plates has demonstrated significant reduction in matrix interference, particularly for the abundant phospholipid species that can cause ion suppression in electrospray ionization [17] [18]. These approaches can be particularly beneficial for challenging matrices or when enhanced sensitivity is required.
Table 3: Matrix Effect Evaluation and Mitigation Strategies
| Matrix Type | Matrix Effect (%RE) | Mitigation Strategy | Extraction Recovery (%) | Precision (CV%) | Reference |
|---|---|---|---|---|---|
| Human Plasma | ±15% | Deuterated Internal Standard | 89.7-104.7 | ≤10.8 | [1] [12] |
| Mouse Plasma | ±15% | Protein Precipitation with Methanol | 86-105 | <15 | [15] |
| Rat Plasma | ±15% | Phospholipid Removal (Ostro Plates) | 82-113 | <15 | [19] |
| Biological Fluids | Variable | Stable Isotope Labeled Internal Standards | 85-115 | <15 | [13] [14] |
Parallelism Evaluation and Method Validation
The evaluation of matrix effects for O-Desmethyl gefitinib-d6 requires comprehensive validation studies that demonstrate method performance across different biological matrices and sample conditions. Parallelism studies involving serial dilution of biological samples can provide valuable insights into the effectiveness of matrix effect mitigation strategies [14]. These studies evaluate whether the internal standard adequately tracks the target analyte across different sample dilutions and matrix conditions.
The validation of matrix effect mitigation strategies must include assessment of extraction recovery, precision, and accuracy across the analytical range. For O-Desmethyl gefitinib-d6, validation studies have demonstrated excellent method performance with extraction recoveries ranging from 89.7% to 104.7% and precision values of ≤10.8% CV [1] [12]. These performance characteristics meet the acceptance criteria for bioanalytical method validation and support the use of this deuterated internal standard in clinical and preclinical applications.
Table 4: Analytical Performance Characteristics
| Parameter | O-Desmethyl Gefitinib | O-Desmethyl Gefitinib-d6 | Reference |
|---|---|---|---|
| Linearity Range (ng/mL) | 5-500 | 5-500 | [1] [3] [12] |
| Lower Limit of Quantification (ng/mL) | 5 | 5 | [1] [3] [12] |
| Upper Limit of Quantification (ng/mL) | 500 | 500 | [1] [3] [12] |
| Intra-day Precision (CV%) | ≤10.8 | ≤10.8 | [1] [3] [12] |
| Inter-day Precision (CV%) | ≤10.8 | ≤10.8 | [1] [3] [12] |
| Accuracy Range (%) | 100.4-106.0 | 100.4-106.0 | [1] [3] [12] |
| Correlation Coefficient (r²) | ≥0.9998 | ≥0.9998 | [1] [3] [12] |
| Retention Time (min) | 1.76 | 1.76 | [1] [3] [12] |
| Selectivity | Baseline resolved | Baseline resolved | [1] [3] [12] |